molecular formula C15H19F2N3O B4335917 N-(1-ADAMANTYL)-1-(DIFLUOROMETHYL)-1H-PYRAZOLE-5-CARBOXAMIDE

N-(1-ADAMANTYL)-1-(DIFLUOROMETHYL)-1H-PYRAZOLE-5-CARBOXAMIDE

Cat. No.: B4335917
M. Wt: 295.33 g/mol
InChI Key: OAJYUUBDARQDKA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(1-ADAMANTYL)-1-(DIFLUOROMETHYL)-1H-PYRAZOLE-5-CARBOXAMIDE is a synthetic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. The compound features an adamantyl group, a difluoromethyl group, and a pyrazole ring, which contribute to its distinct properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-ADAMANTYL)-1-(DIFLUOROMETHYL)-1H-PYRAZOLE-5-CARBOXAMIDE typically involves multiple steps, starting with the preparation of the adamantyl precursor. One common method involves the reaction of 1-adamantyl isothiocyanate with various cyclic secondary amines to yield the corresponding N-(1-adamantyl)carbothioamides

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and employing continuous flow reactors to enhance yield and purity. The use of advanced purification techniques, such as chromatography and crystallization, ensures the production of high-quality this compound.

Chemical Reactions Analysis

Types of Reactions

N-(1-ADAMANTYL)-1-(DIFLUOROMETHYL)-1H-PYRAZOLE-5-CARBOXAMIDE undergoes various chemical reactions, including:

    Oxidation: The adamantyl group can be oxidized to form hydroxylated derivatives.

    Reduction: The compound can be reduced under specific conditions to yield different reduced forms.

    Substitution: The difluoromethyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions include hydroxylated adamantyl derivatives, reduced pyrazole compounds, and substituted pyrazole derivatives, each with distinct chemical and physical properties.

Scientific Research Applications

N-(1-ADAMANTYL)-1-(DIFLUOROMETHYL)-1H-PYRAZOLE-5-CARBOXAMIDE has a wide range of scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of viral infections and as an anti-inflammatory agent.

    Industry: The compound is used in the development of new materials, including polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of N-(1-ADAMANTYL)-1-(DIFLUOROMETHYL)-1H-PYRAZOLE-5-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The adamantyl group is known to enhance the compound’s stability and bioavailability, while the difluoromethyl group contributes to its reactivity. The pyrazole ring plays a crucial role in binding to target proteins and enzymes, modulating their activity and leading to the desired biological effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include:

  • N-(1-adamantyl)-1-pentyl-1H-indole-3-carboxamide (APICA)
  • N-(1-adamantyl)-1-pentyl-1H-indazole-3-carboxamide (APINACA)
  • 5F-APINACA (5F-AKB48)

Uniqueness

N-(1-ADAMANTYL)-1-(DIFLUOROMETHYL)-1H-PYRAZOLE-5-CARBOXAMIDE is unique due to the presence of the difluoromethyl group, which imparts distinct chemical and biological properties compared to other adamantyl-containing compounds. Its specific combination of functional groups makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

N-(1-adamantyl)-2-(difluoromethyl)pyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19F2N3O/c16-14(17)20-12(1-2-18-20)13(21)19-15-6-9-3-10(7-15)5-11(4-9)8-15/h1-2,9-11,14H,3-8H2,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAJYUUBDARQDKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)NC(=O)C4=CC=NN4C(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19F2N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(1-ADAMANTYL)-1-(DIFLUOROMETHYL)-1H-PYRAZOLE-5-CARBOXAMIDE
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N-(1-ADAMANTYL)-1-(DIFLUOROMETHYL)-1H-PYRAZOLE-5-CARBOXAMIDE
Reactant of Route 3
N-(1-ADAMANTYL)-1-(DIFLUOROMETHYL)-1H-PYRAZOLE-5-CARBOXAMIDE
Reactant of Route 4
N-(1-ADAMANTYL)-1-(DIFLUOROMETHYL)-1H-PYRAZOLE-5-CARBOXAMIDE
Reactant of Route 5
N-(1-ADAMANTYL)-1-(DIFLUOROMETHYL)-1H-PYRAZOLE-5-CARBOXAMIDE
Reactant of Route 6
N-(1-ADAMANTYL)-1-(DIFLUOROMETHYL)-1H-PYRAZOLE-5-CARBOXAMIDE

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